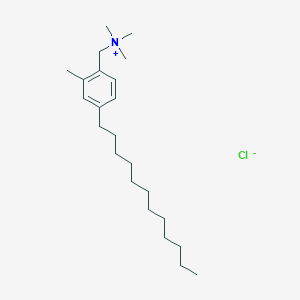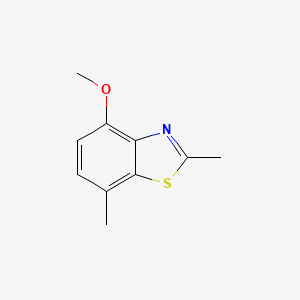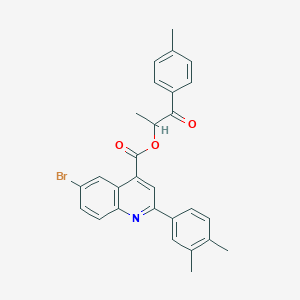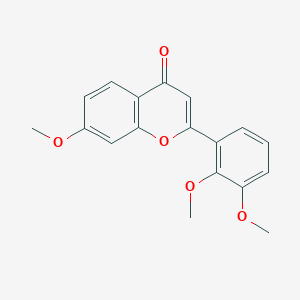
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and 2,3-dimethoxybenzoic acid to form the intermediate 2,3-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the desired chromone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It has been suggested that the compound exerts its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential role in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Known for its antinociceptive effects.
2,3-Dimethoxybenzamides: Studied for their antioxidant and antibacterial activities.
Uniqueness
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one stands out due to its unique chromone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-7-8-12-14(19)10-17(23-16(12)9-11)13-5-4-6-15(21-2)18(13)22-3/h4-10H,1-3H3 |
InChI Key |
PVWALMCXZUMCBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
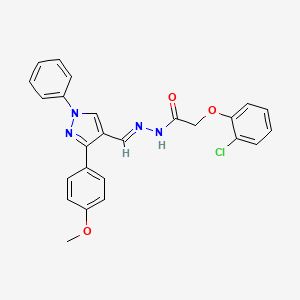
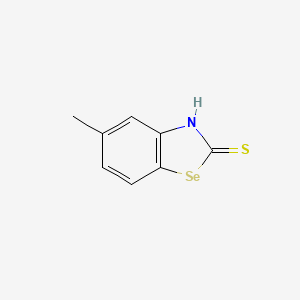
![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)
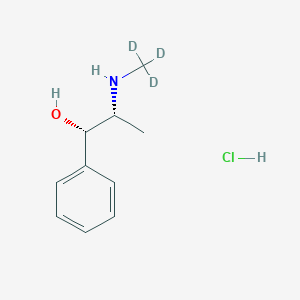

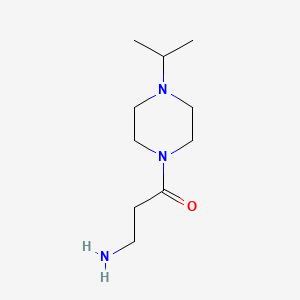
![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)
